3-Ethyl-3-(4-methylbenzoyl)pentanoic acid
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Overview
Description
3-Ethyl-3-(4-methylbenzoyl)pentanoic acid is a chemical compound with a complex structure that includes an ethyl group, a 4-methylbenzoyl group, and a pentanoic acid backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-(4-methylbenzoyl)pentanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 4-methylbenzoyl chloride with pentanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 3-(4-methylbenzoyl)pentanoic acid.
Esterification: The intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-(4-methylbenzoyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.
Substitution: Substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: The reduction product is typically an alcohol derivative.
Substitution: The substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
3-Ethyl-3-(4-methylbenzoyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
3-Ethyl-3-(4-methylbenzoyl)pentanoic acid is similar to other compounds such as ethyl benzoylacetate and ethyl (4-methylbenzoyl)acetate. its unique structure and functional groups make it distinct in terms of reactivity and applications. The presence of the ethyl group and the specific positioning of the methyl group on the benzoyl moiety contribute to its unique properties.
Comparison with Similar Compounds
Ethyl benzoylacetate
Ethyl (4-methylbenzoyl)acetate
Ethyl (3-methylbenzoyl)acetate
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Properties
IUPAC Name |
3-ethyl-3-(4-methylbenzoyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-15(5-2,10-13(16)17)14(18)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCJXVVKDPLCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)O)C(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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